5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Oncology Apoptosis Natural Products

This polymethoxylated flavone features a unique 5,7,3'-trihydroxy-6,4',5'-trimethoxy substitution pattern distinguishing it from eupatilin and hispidulin. Its hydroxylation/methoxylation profile governs FPTase inhibitory activity and MCF-7 apoptosis induction (33% at 650 µg/mL)—properties not uniformly shared across the flavone class. Isolated from authenticated Artemisia spp., it serves as a validated reference standard for phytochemical profiling, a positive control in apoptosis studies, and a tool for FPTase SAR research. Substitution with unvalidated analogs introduces significant scientific risk.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
Cat. No. B1353690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
InChIInChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3
InChIKeyPMBOOVZSTMWOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: A Methylated Flavone Sourcing Guide for Scientific Procurement


5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone (CAS: 78417-26-2) is a naturally occurring methylated flavone with the molecular formula C18H16O8 and a molecular weight of 360.3 g/mol [1]. It is primarily isolated from various Artemisia species, including A. argyi and A. kermanensis, and is characterized by a specific substitution pattern of three hydroxyl and three methoxy groups on the flavone backbone [2]. This compound is a member of the broader polymethoxylated flavone class and is utilized as a research tool in oncology and inflammation studies.

Why 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone Cannot Be Interchanged with Common Flavone Analogs


The unique hydroxylation and methoxylation pattern of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone dictates its specific biological interactions, which differ markedly from closely related flavones like eupatilin or hispidulin [1]. For instance, the presence and position of these substituents directly influence the compound's ability to induce apoptosis and inhibit key enzymes like farnesyl protein transferase (FPTase), a property not uniformly shared across the flavone class [2]. Consequently, substituting this compound with a structurally similar analog without validation would introduce significant scientific risk, as the specific activity profile required for a given assay or model may not be replicated.

Quantitative Differentiation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone vs. Comparators: A Data-Driven Procurement Guide


Apoptotic Potency in Breast Cancer Cells: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone vs. Geraniol Derivative

In a direct head-to-head comparison using flow cytometry on MCF-7 breast cancer cells, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone induced 33% apoptosis at a concentration of 650 µg/mL, while a co-isolated geraniol derivative (Compound 3) induced 36% apoptosis at a much lower concentration of 10 µg/mL [1]. This indicates that while the target compound has apoptotic activity, it is significantly less potent than the comparator in this specific assay.

Oncology Apoptosis Natural Products

Inhibition of Farnesyl Protein Transferase (FPTase) by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is part of a class of flavones isolated from Artemisia argyi that inhibit farnesyl protein transferase (FPTase) with reported IC50 values ranging from 25 to 200 µg/mL [1]. While a specific IC50 for this exact compound was not reported, it belongs to this inhibitory class, distinguishing it from other flavonoid subclasses like flavanones and flavanols, which showed no FPTase inhibition in the same study [2].

Cancer Enzyme Inhibition Signal Transduction

Structural Differentiation: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone vs. Eupatilin

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone was co-isolated with eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) from Artemisia kermanensis [1]. While both are methylated flavones, their distinct substitution patterns—specifically the positions of the hydroxy and methoxy groups on the B-ring—confer different chemical properties and are known to influence biological activity. No quantitative comparison of their activities was provided in the study, but their structural divergence is a primary driver of functional differentiation.

Phytochemistry Structure-Activity Relationship Natural Product Isolation

Optimal Research Application Scenarios for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone Based on Evidence


Investigating Apoptotic Mechanisms in Breast Cancer Models

This compound is appropriate for use as a tool to study apoptosis in MCF-7 breast cancer cells, where it has been shown to induce 33% apoptosis at a concentration of 650 µg/mL [1]. It is particularly useful in experiments designed to compare the efficacy of different apoptosis-inducing agents or to investigate the signaling pathways leading to programmed cell death in this specific cell line. Given its moderate potency, it may serve as a positive control or a reference compound for comparing novel derivatives.

Studying Farnesyl Protein Transferase (FPTase) Inhibition in Cancer Research

As a member of the flavone class known to inhibit FPTase, this compound is a valuable research tool for studying the role of protein prenylation in cancer cell signaling and proliferation [1][2]. It is suitable for in vitro enzyme assays and cell-based studies aimed at elucidating the structure-activity relationship of flavones on FPTase. It should be used in contexts where flavanones or flavanols have proven ineffective as negative controls.

Phytochemical Reference Standard for Artemisia-Derived Flavones

Given its isolation from multiple Artemisia species, including A. argyi and A. kermanensis, this compound serves as a reliable analytical reference standard for the identification and quantification of methylated flavones in plant extracts [1]. It is a critical tool for quality control in natural product research, phytochemical profiling, and chemotaxonomic studies focused on the Artemisia genus.

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